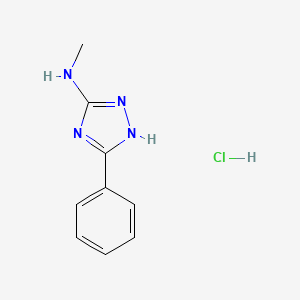

N-methyl-5-phenyl-4H-1,2,4-triazol-3-amine hydrochloride

描述

N-Methyl-5-phenyl-4H-1,2,4-triazol-3-amine hydrochloride is a triazole derivative featuring a phenyl group at position 5 and a methylamine substituent at position 3 of the triazole ring. This compound is synthesized as a hydrochloride salt to enhance solubility and stability, making it suitable for pharmaceutical and biochemical research.

属性

IUPAC Name |

N-methyl-5-phenyl-1H-1,2,4-triazol-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4.ClH/c1-10-9-11-8(12-13-9)7-5-3-2-4-6-7;/h2-6H,1H3,(H2,10,11,12,13);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTFBOSPFGUFUSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NNC(=N1)C2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-5-phenyl-4H-1,2,4-triazol-3-amine hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with formamide or its derivatives. The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

化学反应分析

Types of Reactions

N-methyl-5-phenyl-4H-1,2,4-triazol-3-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the triazole ring, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .

科学研究应用

N-Methyl-5-phenyl-4H-1,2,4-triazol-3-amine hydrochloride is a chemical compound with the molecular formula C9H11ClN4 and a molecular weight of 210.66 . It is also referred to as N-Methyl-5-phenyl-4H-1,2,4-triazol-3-amine .

Scientific Research Applications

While the provided search results do not offer detailed data tables or case studies specifically for this compound, they do shed light on the broader applications of related compounds, namely triazoles and thiadiazoles, in scientific research:

- Synthesis of Triazoles : Research has explored methods for creating N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides . These methods involve using succinic anhydride, aminoguanidine hydrochloride, and various amines, with the choice of pathway depending on the amine nucleophilicity .

- Antimicrobial Research : Fluorinated compounds incorporating a 1,3,4-thiadiazole ring have been tested for antimicrobial activity, showing good antibacterial activity against S. aureus and E. coli strains, as well as antifungal activity against A. niger . Some 2-amino-1,3,4-thiadiazoles with phenyl or phenol groups at the C-5 position have demonstrated antibacterial and antifungal activities against Gram-positive and Gram-negative bacteria, and fungal strains .

- Development of Anti-trypanosomal Agents: 2-amino-1,3,4-thiadiazole derivatives have been investigated for treating parasitic infections, with megazol being a notable example . Although megazol's development was postponed due to toxicity, it serves as a lead compound for creating new anti-trypanosomal agents .

- Other potential applications: Triazoles have attracted attention as biologically active heterocyclic precursors, finding use in synthesizing amino acid derivatives coupled with other bioactive moieties like triazoloquinazoline, quinoline, and pyradizinone .

作用机制

The mechanism of action of N-methyl-5-phenyl-4H-1,2,4-triazol-3-amine hydrochloride involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its antimicrobial and therapeutic effects .

相似化合物的比较

Structural Variations and Physicochemical Properties

Triazole derivatives exhibit diverse properties depending on substituent type, position, and salt forms. Below is a comparative analysis:

Key Observations:

- Substituent Position: The placement of phenyl at C5 (target compound) versus C3 (e.g., 1-methyl-3-phenyl analog in ) alters electronic distribution and steric interactions, affecting binding affinity in enzyme inhibition .

- Salt Forms: Hydrochloride salts (target compound, ) improve aqueous solubility compared to free bases, critical for pharmacological applications .

- Functional Groups: Thioether substituents (e.g., benzylthio in ) enhance coordination to metal ions in enzyme active sites, whereas alkyl chains (e.g., nonyl in ) increase membrane permeability .

生物活性

N-methyl-5-phenyl-4H-1,2,4-triazol-3-amine hydrochloride is a compound of significant interest in the fields of biochemistry and pharmacology due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Overview of this compound

This compound belongs to the class of phenyl-substituted triazoles. It is characterized by a triazole ring that is substituted with a phenyl group, which contributes to its biological properties. The compound's molecular formula is with a molecular weight of 215.66 g/mol.

Target Interactions

Research indicates that this compound interacts with several key proteins and enzymes:

- RAC-alpha serine/threonine-protein kinase : This interaction suggests potential roles in cell signaling pathways involved in growth and differentiation.

- Glycogen synthase kinase 3 beta (GSK3β) : Inhibition of GSK3β has implications for various diseases, including cancer and diabetes.

These interactions are primarily mediated through hydrogen bonding and dipole interactions, which facilitate the binding of the compound to its targets.

Antimicrobial Properties

This compound has been explored for its antimicrobial potential. Its structural similarity to known antifungal agents suggests a promising role as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial strains and fungi .

Anticancer Activity

The compound has shown significant anticancer properties in vitro. Research findings indicate that it can inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. For instance, derivatives of triazole compounds have been reported to exhibit antiproliferative effects on breast cancer and leukemia cell lines .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. By modulating specific signaling pathways involved in inflammation, it could potentially be beneficial in treating inflammatory diseases .

Study 1: Anticancer Activity

In a study evaluating various triazole derivatives, this compound was tested against several cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values suggesting it is more potent than some existing chemotherapeutic agents .

Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial activity of this compound against common pathogens such as Staphylococcus aureus and Candida albicans. The compound exhibited notable inhibitory effects with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Data Table: Biological Activity Summary

常见问题

Basic Research Questions

Q. What are the recommended methodologies for synthesizing N-methyl-5-phenyl-4H-1,2,4-triazol-3-amine hydrochloride, and how can regioselectivity be controlled?

- Answer: Microwave-assisted synthesis is a robust method for regioselective preparation of 1,2,4-triazole derivatives. For example, microwave irradiation can enhance reaction efficiency and yield by promoting rapid heating and reducing side reactions . Key steps include optimizing reaction time, temperature, and stoichiometry of precursors (e.g., substituted phenylhydrazines and cyanamide derivatives). Regioselectivity can be controlled using electron-donating or withdrawing groups on aromatic rings to direct cyclization pathways . Post-synthesis purification via recrystallization or column chromatography is critical to isolate the target compound.

Q. How can X-ray crystallography resolve tautomeric ambiguity in triazole derivatives like N-methyl-5-phenyl-4H-1,2,4-triazol-3-amine?

- Answer: X-ray diffraction studies, supported by SHELX refinement tools, can unambiguously determine tautomeric forms by analyzing bond lengths and angles. For instance, the planarity of the triazole ring and dihedral angles between substituents (e.g., phenyl groups) distinguish between 1H- and 4H-tautomers . Hydrogen bonding patterns and packing arrangements further validate the dominant tautomer in the solid state .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are data contradictions addressed?

- Answer:

- NMR : and NMR identify proton environments and carbon frameworks. For example, amine protons typically appear as broad singlets in DMSO-d .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight and detects isotopic patterns (e.g., chlorine in hydrochloride salts) .

- IR : Stretching frequencies for N-H (3200–3400 cm) and C=N (1600–1650 cm) validate functional groups.

- Contradictions : Discrepancies between calculated and observed spectra may arise from tautomerism or solvent effects. Computational methods (e.g., DFT) can simulate spectra to cross-validate experimental data .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the biological activity of this compound?

- Answer: Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability . Molecular docking studies, using software like AutoDock, model interactions with target proteins (e.g., HIV-1 reverse transcriptase). For example, the triazole core may form hydrogen bonds with active-site residues, while the phenyl group enhances hydrophobic interactions . These models guide structural modifications to improve binding affinity.

Q. What strategies mitigate environmental risks during large-scale synthesis of this compound?

- Answer: Green chemistry principles include:

- Microwave Synthesis : Reduces solvent use and energy consumption .

- Waste Management : Neutralize hydrochloride waste with bases (e.g., NaOH) before disposal. Collaborate with certified waste treatment facilities to handle halogenated byproducts .

- Catalysis : Employ recyclable catalysts (e.g., immobilized enzymes) to minimize heavy metal residues.

Q. How do structural modifications (e.g., substituent variations) affect the compound’s physicochemical and pharmacological properties?

- Answer:

- Electron-Withdrawing Groups (e.g., Cl) : Increase solubility in polar solvents and enhance metabolic stability .

- Bulkier Substituents (e.g., tert-butyl) : Improve lipophilicity for blood-brain barrier penetration but may reduce aqueous solubility .

- Sulfur Incorporation : Thioether or sulfonyl groups can modulate redox activity and toxicity profiles .

Systematic SAR (Structure-Activity Relationship) studies using in vitro assays (e.g., enzyme inhibition) are required to validate these effects.

Q. What crystallographic challenges arise when analyzing polymorphs or hydrate forms of this compound?

- Answer: Hydrate formation (e.g., water inclusion in crystal lattices) can alter unit cell parameters and diffraction patterns. Single-crystal X-ray studies must account for solvent molecules in the asymmetric unit . Polymorph screening via slurry experiments or temperature-gradient crystallization identifies stable forms. SHELXL refinement tools help resolve disorder in flexible substituents (e.g., methyl groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。